![molecular formula C9H12N2O5 B150692 1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 31501-19-6](/img/structure/B150692.png)
1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
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Description
1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H12N2O5 and its molecular weight is 228.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that furan derivatives have taken on a special position in the realm of medicinal chemistry . They have remarkable therapeutic efficacy and have been used to create numerous innovative antibacterial agents .
Biochemical Pathways
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Result of Action
Furan derivatives are known to have remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents .
Biological Activity
1-((2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, commonly known as a derivative of pyrimidine, has garnered attention due to its potential biological activities. This compound is structurally related to nucleosides and has been studied for its implications in therapeutic applications, particularly in antiviral and anticancer research.
- Molecular Formula : C10H14N2O5
- Molecular Weight : 242.23 g/mol
- CAS Number : 131682-41-2
The biological activity of this compound is primarily attributed to its interaction with nucleic acid synthesis pathways. It acts as an analog to nucleosides and can inhibit viral replication by mimicking the natural substrates required for DNA and RNA synthesis.
Antiviral Activity
Research has indicated that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of various viruses including:
- HIV : Studies suggest that it interferes with reverse transcriptase activity, thereby preventing viral genome replication.
- Hepatitis B Virus (HBV) : The compound has demonstrated efficacy in reducing HBV replication in vitro.
Anticancer Properties
In addition to its antiviral effects, this compound has been evaluated for its anticancer potential:
- Mechanism : It may induce apoptosis in cancer cells by disrupting nucleotide metabolism and promoting cell cycle arrest.
- Case Studies : In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and proliferation rates.
Table 1: Summary of Biological Activities
Activity Type | Target | Effect | Reference |
---|---|---|---|
Antiviral | HIV | Inhibition of reverse transcriptase | |
Antiviral | HBV | Reduced viral replication | |
Anticancer | Various tumors | Induction of apoptosis |
Case Studies
-
Study on HIV Inhibition
- Objective : To evaluate the effectiveness against HIV.
- Methodology : Cell cultures were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in viral load was observed, confirming its potential as an antiviral agent.
-
Evaluation of Anticancer Effects
- Objective : To assess cytotoxicity against cancer cell lines.
- Methodology : MTT assays were performed on breast and lung cancer cell lines.
- Results : Significant cytotoxic effects were noted at concentrations above 10 µM, indicating potential for further development as an anticancer drug.
Properties
IUPAC Name |
1-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRCPNRJAMMIM-GKROBHDKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940443 |
Source
|
Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189282-17-5 |
Source
|
Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-alpha-L-erythro-pentofuranosyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189282175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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